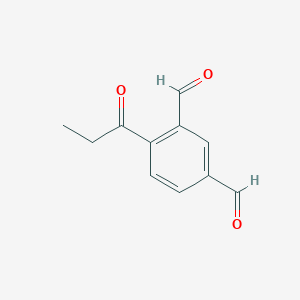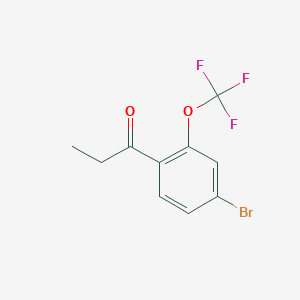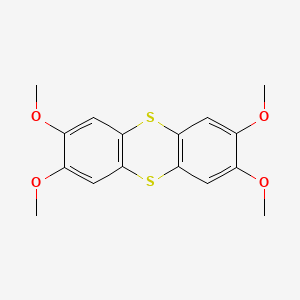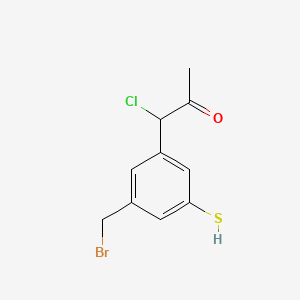
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- is an organic compound with the molecular formula C13H14O3. This compound is known for its unique structure, which includes a butenoic acid backbone with a methyl group, a phenyl group, and an ethyl ester functional group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- can be achieved through several methods. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. For example, a three-step reaction sequence can be employed, starting with the reaction of benzene with a suitable reagent, followed by heating with chloroform, and finally treating with aqueous hydrochloric acid in dioxane .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Aplicaciones Científicas De Investigación
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to its functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-: This compound has a hydroxyl group instead of a methyl group.
2-Butenoic acid, methyl ester, (E)-: This compound lacks the phenyl and methyl groups present in 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl (E)-2-methyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
Clave InChI |
OHSLONFQYOKGLX-MDZDMXLPSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C(=O)C1=CC=CC=C1)/C |
SMILES canónico |
CCOC(=O)C(=CC(=O)C1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


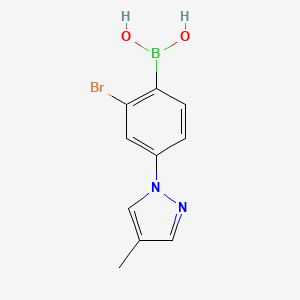
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
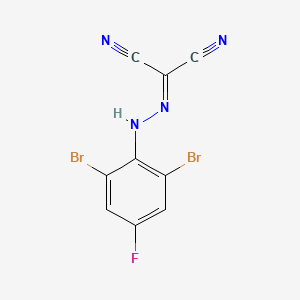
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)


